molecular formula C20H24N6O B2993226 2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine CAS No. 946289-96-9

2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine

Cat. No.: B2993226
CAS No.: 946289-96-9
M. Wt: 364.453
InChI Key: MNJYZBLFGGLNKN-UHFFFAOYSA-N
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Description

2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This specific compound is characterized by the presence of a morpholine ring substituted with two methyl groups and a dimethylphenyl group attached to the pteridine core

Scientific Research Applications

2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.

    Introduction of the dimethylphenyl group: This step involves the coupling of the pteridine core with a 3,4-dimethylphenylamine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Attachment of the morpholine ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pteridine or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine analogs: Compounds with similar structures but different substituents on the pteridine or phenyl rings.

    Other pteridine derivatives: Compounds with the pteridine core but different functional groups attached.

Uniqueness

This compound is unique due to its specific combination of a morpholine ring, dimethylphenyl group, and pteridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-12-5-6-16(9-13(12)2)23-19-17-18(22-8-7-21-17)24-20(25-19)26-10-14(3)27-15(4)11-26/h5-9,14-15H,10-11H2,1-4H3,(H,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJYZBLFGGLNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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